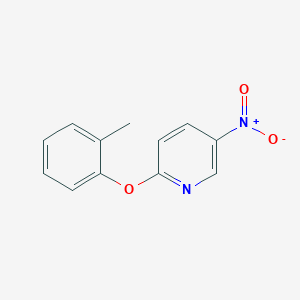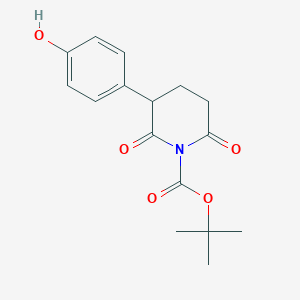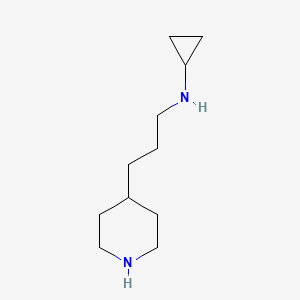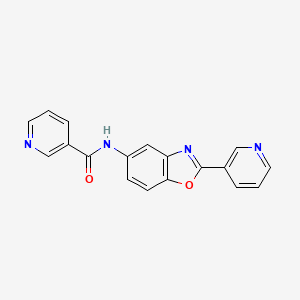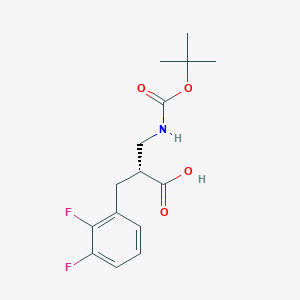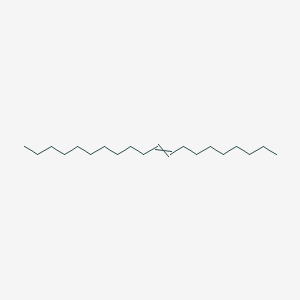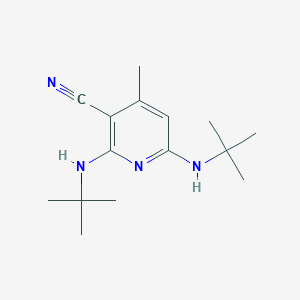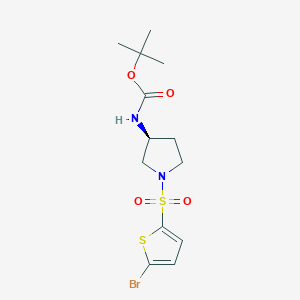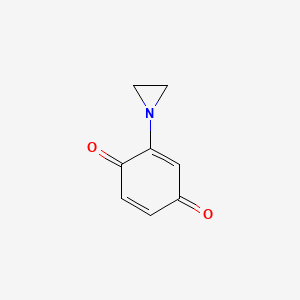
N-methyl-N-(pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-methyl-N-(pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride” is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a pyrrolidine ring, a thiophene ring, and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-methyl-N-(pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride” typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene derivative and a suitable halide.
Formation of the Acetamide Group: The acetamide group can be formed by reacting an amine with an acyl chloride or anhydride.
Methylation: The final step involves the methylation of the nitrogen atom in the pyrrolidine ring using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
“N-methyl-N-(pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride” can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted amides or thiophenes.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving amides and thiophenes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of “N-methyl-N-(pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride” involves its interaction with specific molecular targets. The pyrrolidine and thiophene rings may interact with enzymes or receptors, modulating their activity. The acetamide group can form hydrogen bonds with biological molecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methyl-N-(pyrrolidin-3-yl)acetamide: Lacks the thiophene ring.
N-(pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide: Lacks the methyl group on the nitrogen atom.
N-methyl-2-(thiophen-3-yl)acetamide: Lacks the pyrrolidine ring.
Uniqueness
“N-methyl-N-(pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride” is unique due to the presence of both the pyrrolidine and thiophene rings, as well as the methylated nitrogen atom. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H17ClN2OS |
|---|---|
Molekulargewicht |
260.78 g/mol |
IUPAC-Name |
N-methyl-N-pyrrolidin-3-yl-2-thiophen-3-ylacetamide;hydrochloride |
InChI |
InChI=1S/C11H16N2OS.ClH/c1-13(10-2-4-12-7-10)11(14)6-9-3-5-15-8-9;/h3,5,8,10,12H,2,4,6-7H2,1H3;1H |
InChI-Schlüssel |
BHKNGFOMBUUEPW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1CCNC1)C(=O)CC2=CSC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



